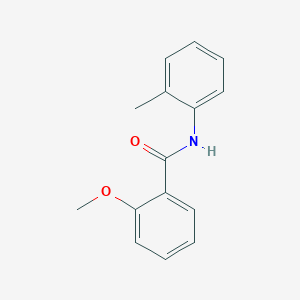![molecular formula C17H17NO5S B259131 2-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B259131.png)
2-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a chemical compound used in scientific research. It is commonly referred to as ESI or Ethylsulfonylindole. ESI is a heterocyclic compound with a fused isoindole and indoline ring system. It has been found to exhibit various biological activities and has been used in numerous studies to investigate its therapeutic potential.
Mecanismo De Acción
ESI exerts its biological effects by binding to and inhibiting the activity of various enzymes and proteins. It has been shown to inhibit the activity of COX-2, LOX, and MMPs, which are involved in the inflammatory process. ESI has also been found to target the NF-κB pathway, which is involved in the regulation of various cellular processes such as inflammation, apoptosis, and cell proliferation.
Biochemical and Physiological Effects:
ESI has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. ESI has also been found to inhibit the activity of various enzymes involved in the inflammatory process, such as COX-2, LOX, and MMPs. Additionally, ESI has been found to induce cell cycle arrest and apoptosis in cancer cells and protect against neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ESI has several advantages for use in laboratory experiments. It is a relatively stable compound and can be easily synthesized in large quantities. ESI has been extensively studied and its biological activities are well-characterized. However, there are also limitations to its use. ESI has poor solubility in water, which can limit its use in certain experiments. Additionally, ESI has been found to exhibit cytotoxic effects at high concentrations, which can limit its use in cell-based assays.
Direcciones Futuras
There are several future directions for research involving ESI. One potential direction is the development of ESI analogs with improved solubility and bioavailability. Additionally, further studies are needed to investigate the potential of ESI as a therapeutic agent for the treatment of neurodegenerative diseases. Further studies are also needed to investigate the potential of ESI as a chemopreventive agent for the treatment of cancer. Finally, additional studies are needed to investigate the potential of ESI as a tool for the study of inflammatory processes in various disease states.
Métodos De Síntesis
The synthesis of ESI involves the reaction of 5-bromo-2-hydroxybenzenesulfonic acid with ethylamine in the presence of sodium hydroxide to form the corresponding ethylsulfonamide. This compound is then reacted with 3,4-dihydroxyphenylacetic acid to form the desired ESI product.
Aplicaciones Científicas De Investigación
ESI has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and neuroprotective properties. ESI has been shown to inhibit the activity of various enzymes such as COX-2, LOX, and MMPs, which are involved in the inflammatory process. Additionally, ESI has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer treatment. ESI has also been found to protect against neuronal damage and improve cognitive function, making it a potential candidate for the treatment of neurodegenerative diseases.
Propiedades
Nombre del producto |
2-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione |
|---|---|
Fórmula molecular |
C17H17NO5S |
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
4-(5-ethylsulfonyl-2-hydroxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C17H17NO5S/c1-2-24(22,23)11-5-6-13(19)12(8-11)18-16(20)14-9-3-4-10(7-9)15(14)17(18)21/h3-6,8-10,14-15,19H,2,7H2,1H3 |
Clave InChI |
FZJSPCGJXFQMBH-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)O)N2C(=O)C3C4CC(C3C2=O)C=C4 |
SMILES canónico |
CCS(=O)(=O)C1=CC(=C(C=C1)O)N2C(=O)C3C4CC(C3C2=O)C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-phenyl-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B259056.png)

![(E)-{1-[2-(dimethylammonio)ethyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}(phenyl)methanolate](/img/structure/B259063.png)
![6-(2,3-dichlorophenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B259065.png)
![6-Chloro-N-isopropyl-N'-m-tolyl-[1,3,5]triazine-2,4-diamine](/img/structure/B259067.png)

![5-ethyl-3-(prop-2-ynylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B259072.png)
